Tert-butyl 3-amino-4-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

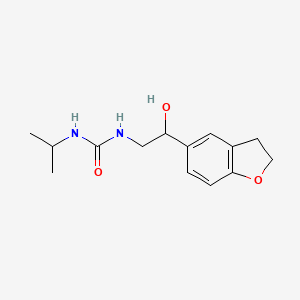

Tert-butyl 3-amino-4-fluorobenzoate is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.24 . It is a yellow to brown solid at room temperature .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-amino-4-fluorobenzoate is 1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl 3-amino-4-fluorobenzoate is a yellow to brown solid at room temperature . It has a molecular weight of 211.24 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

1. Photophysical Properties and Hybrid Material Development

Tert-butyl 3-amino-4-fluorobenzoate has been used in the construction of luminescent terbium inorganic/organic molecular-based hybrids. Modified tert-butylbenzoic acid, as part of a functional molecular bridge, enables coordination to terbium ions and facilitates sol-gel processes, resulting in novel hybrid materials with strong luminescence properties (Yan & Zhao, 2005).

2. Synthesis and Characterization of Novel Compounds

The compound has been utilized in the synthesis and characterization of new chemical entities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized using tert-butyl 3-amino-4-fluorobenzoate, characterized by spectroscopic methods, and evaluated for its antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

3. Role in Magnetic Studies

In magnetic studies, tert-butyl 3-amino-4-fluorobenzoate has been instrumental in synthesizing compounds exhibiting weak ferromagnetic and antiferromagnetic interactions. These compounds have been studied for their potential as single-molecule magnets (Yadav et al., 2015).

4. Development of Beta-blockers

It has been involved in the development of potential beta-blockers. For example, derivatives of 3-tert-butylamino-2-hydroxypropyl-4-butoxybenzoates, using tert-butyl 3-amino-4-fluorobenzoate, were synthesized and analyzed for their pharmacokinetic properties (Tengler et al., 2013).

5. Exploration of Antibacterial Properties

Research has also explored the antibacterial properties of compounds derived from tert-butyl 3-amino-4-fluorobenzoate. A series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, prepared by reacting tert-butyl 3-amino-4-fluorobenzoate with other compounds, showed activity against Mycobacterium tuberculosis and some nontuberculous strains (Vinšová et al., 2004).

6. Application in Fluorescence and Spectroscopic Studies

The compound has been used in fluorescence and spectroscopic studies, contributing to understanding molecular structures and interactions. For instance, the study of fluorescence effects in 1,3,4-thiadiazole derivatives, including tert-butyl 3-amino-4-fluorobenzoate, provided insights into substituent, molecular aggregation, and pH effects (Budziak et al., 2019).

Safety and Hazards

Tert-butyl 3-amino-4-fluorobenzoate is associated with several hazard statements including H302, H315, H320, and H335 . These indicate that the compound is harmful if swallowed and may cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Mode of Action

The mode of action of Tert-butyl 3-amino-4-fluorobenzoate is currently unknown due to the lack of research data

Result of Action

The molecular and cellular effects of Tert-butyl 3-amino-4-fluorobenzoate’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which, as mentioned, are areas of ongoing research.

Propiedades

IUPAC Name |

tert-butyl 3-amino-4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULUDWNZCILTJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Prop-2-enoylamino)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2833153.png)

![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)

![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833167.png)

![3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2833171.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)